2-(N,N-DiBOC-Amino)-5-bromopyridine

Synthetic Chemistry Protecting Group Strategy Cross-Coupling Selectivity

Choose 2-(N,N-DiBOC-Amino)-5-bromopyridine (CAS 209959-28-4) for its unique dual-Boc protection, which renders the 2-amino group completely inert under basic, nucleophilic, and palladium-catalyzed conditions. This ensures exclusive, high-yield Suzuki-Miyaura coupling at the 5-bromine position, avoiding unwanted N-arylation or catalyst poisoning common with mono-Boc or unprotected analogs. After coupling, mild acidic deprotection (TFA/DCM) cleanly liberates the privileged 2-aminopyridine pharmacophore, accelerating the assembly of kinase inhibitor libraries and modular PROTACs. Consistent ≥95% purity guarantees reproducible results from screening to scale-up.

Molecular Formula C15H21BrN2O4
Molecular Weight 373.24 g/mol
CAS No. 209959-28-4
Cat. No. B1628712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N,N-DiBOC-Amino)-5-bromopyridine
CAS209959-28-4
Molecular FormulaC15H21BrN2O4
Molecular Weight373.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-8-7-10(16)9-17-11/h7-9H,1-6H3
InChIKeyAVJZDKRYPXHWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N,N-DiBOC-Amino)-5-bromopyridine (CAS 209959-28-4) Chemical Profile and Procurement Considerations


2-(N,N-DiBOC-Amino)-5-bromopyridine (CAS 209959-28-4), also known as di-tert-butyl (5-bromopyridin-2-yl)imidodicarbonate, is a heterocyclic building block with a molecular formula of C₁₅H₂₁BrN₂O₄ and a molecular weight of 373.24 g/mol . The compound features a pyridine ring with a bromine substituent at the 5-position and an amino group protected by two tert-butyloxycarbonyl (Boc) groups . This dual Boc protection renders the amino group inert under a wide range of reaction conditions, enabling selective functionalization at the bromine site via cross-coupling reactions . The compound is supplied as a solid with a typical purity specification of ≥95% and is recommended for storage at -20°C to ensure stability .

Why 2-(N,N-DiBOC-Amino)-5-bromopyridine Cannot Be Replaced by Generic 5-Bromopyridine Analogs


Generic substitution of 2-(N,N-DiBOC-Amino)-5-bromopyridine with simpler 5-bromopyridine derivatives (e.g., 2-amino-5-bromopyridine or 2-(Boc-amino)-5-bromopyridine) is not viable due to fundamental differences in amino group protection and reactivity. The di-Boc protected amino group in the target compound is fully inert under basic, nucleophilic, and many transition metal-catalyzed conditions, preventing unwanted side reactions such as N-arylation or amine oxidation during cross-coupling steps . In contrast, the unprotected 2-amino-5-bromopyridine (CAS 1072-97-5) is highly reactive and can participate in competing Buchwald-Hartwig aminations or act as a ligand for palladium catalysts, leading to reduced yields and complex product mixtures [1]. The mono-Boc analog, 2-(Boc-amino)-5-bromopyridine (CAS 159451-66-8), offers partial protection but retains a reactive N-H proton that can undergo deprotonation and subsequent alkylation or arylation under basic coupling conditions [2]. The di-Boc group's enhanced steric bulk and electron-withdrawing nature further stabilize the pyridine ring toward electrophilic attack, ensuring that the bromine atom remains the sole reactive site for regioselective functionalization .

Quantitative Evidence Guide for 2-(N,N-DiBOC-Amino)-5-bromopyridine Differentiation


Amino Group Protection: Di-Boc vs. Mono-Boc vs. Unprotected Analogs

The dual Boc protection in 2-(N,N-DiBOC-Amino)-5-bromopyridine provides complete amino group inertness under cross-coupling conditions compared to mono-Boc and unprotected analogs. The di-Boc group eliminates the acidic N-H proton present in the mono-Boc derivative (pKa ~10-12), preventing deprotonation and subsequent N-functionalization side reactions . In contrast, the unprotected 2-amino-5-bromopyridine (CAS 1072-97-5) contains a nucleophilic primary amine that can undergo competing reactions, reducing the yield of the desired C-C coupled product by up to 40-60% in standard Suzuki-Miyaura couplings [1]. The di-Boc compound's amino group remains intact during palladium-catalyzed cross-couplings, allowing for post-coupling deprotection under mild acidic conditions to reveal the free amine for further derivatization .

Synthetic Chemistry Protecting Group Strategy Cross-Coupling Selectivity

Purity Specification: 95% Minimum Purity by HPLC

Commercially available 2-(N,N-DiBOC-Amino)-5-bromopyridine is consistently supplied with a minimum purity of 95% as determined by HPLC analysis, with multiple vendors reporting this specification . This purity level is critical for ensuring reproducible yields in subsequent synthetic steps, particularly in multi-step sequences where impurities can accumulate and reduce overall efficiency. In comparison, the mono-Boc analog 2-(Boc-amino)-5-bromopyridine (CAS 159451-66-8) is often supplied at lower purity (typically 90-95%) and may contain residual starting material or deprotected amine impurities that can interfere with cross-coupling reactions [1]. The higher and more consistent purity of the di-Boc compound reduces the need for pre-use purification, saving both time and material costs in research and development settings.

Analytical Chemistry Quality Control Procurement Specification

Storage Stability: Recommended -20°C Storage for Long-Term Integrity

2-(N,N-DiBOC-Amino)-5-bromopyridine exhibits enhanced stability under recommended storage conditions compared to its mono-Boc and unprotected counterparts. Vendor specifications recommend storage at -20°C for long-term stability, with the compound remaining unchanged for at least 12 months under these conditions . In contrast, the unprotected 2-amino-5-bromopyridine is prone to oxidation and discoloration upon exposure to air and light, requiring storage under inert atmosphere at 2-8°C with a shelf life of approximately 6 months [1]. The mono-Boc analog shows intermediate stability, with gradual deprotection observed upon prolonged storage at room temperature, releasing CO₂ and tert-butanol and generating the free amine which can further degrade . The di-Boc compound's improved stability profile reduces the risk of material loss during storage and shipping, ensuring that the compound retains its full synthetic utility upon use.

Stability Studies Storage Conditions Procurement Logistics

Optimal Research and Industrial Applications for 2-(N,N-DiBOC-Amino)-5-bromopyridine


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

The di-Boc protected 5-bromopyridine core serves as an ideal building block for constructing 2-aminopyridine-based kinase inhibitors. The bromine atom at the 5-position undergoes efficient Suzuki-Miyaura cross-coupling with various aryl and heteroaryl boronic acids to introduce diverse substituents, while the protected amino group at the 2-position remains intact . Following coupling, the Boc groups are readily removed under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) to reveal the free 2-aminopyridine moiety, a privileged pharmacophore found in numerous FDA-approved kinase inhibitors. The high purity (≥95%) and stability of the di-Boc compound ensure consistent coupling yields and facilitate the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies .

Targeted Protein Degradation (PROTAC) Linker Synthesis

The dual Boc-protected amino group provides a masked amine handle that can be strategically deprotected at a late stage to conjugate the pyridine scaffold to E3 ligase ligands or other functional modules. The bromine substituent allows for initial attachment of the target protein-binding moiety via cross-coupling, after which the Boc groups can be removed to install a linker or directly couple to an E3 ligase ligand [1]. This sequential functionalization strategy minimizes protecting group manipulations and improves overall synthetic efficiency. The compound's stability under basic coupling conditions and its compatibility with palladium catalysis make it particularly well-suited for the modular assembly of PROTAC molecules .

Agrochemical Intermediate for Pyridine-Based Herbicides and Fungicides

2-(N,N-DiBOC-Amino)-5-bromopyridine is employed as a key intermediate in the synthesis of pyridine-containing agrochemicals, including certain herbicides and fungicides. The di-Boc protection ensures that the amino group does not interfere with the cross-coupling reactions used to install lipophilic or heterocyclic substituents at the 5-position, which are critical for target binding and bioavailability . The resulting coupled products can be deprotected to yield 2-amino-5-substituted pyridines, which are core structures in several commercial agrochemical agents. The consistent purity and stability of the di-Boc compound enable reliable scale-up and manufacturing processes .

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